An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applications
An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data on N-ethyl-2-pyrrolidin-1-ylethanamine. Due to the limited availability of experimental data for this specific molecule, information from closely related compounds is included to provide a broader context and is explicitly noted.
Chemical Structure and Identification
N-ethyl-2-pyrrolidin-1-ylethanamine is a diamine featuring a pyrrolidine ring linked to an ethylamine chain, which is further substituted with an ethyl group on the terminal nitrogen.
Table 1: Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | N-ethyl-2-(pyrrolidin-1-yl)ethanamine | |
| CAS Number | 138356-55-5 | [1] |
| Molecular Formula | C8H18N2 | [1][2] |
| SMILES | CCNCCN1CCCC1 | [2] |
| InChI Key | FBYCSNRISIMKFX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight | 142.24 g/mol | [1] | |
| Monoisotopic Mass | 142.147 Da | Predicted | [2] |
| Boiling Point | Not Available | ||
| Reference Compound Data | 58-60 °C at 16 mmHg | 2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2) | |
| Melting Point | Not Available | ||
| Reference Compound Data | -30.00 °C | 2-(Pyrrolidin-1-yl)ethanamine (C6H14N2) | [3] |
| Density | Not Available | ||
| Reference Compound Data | 0.884 g/mL at 25 °C | 2-(Aminomethyl)-1-ethylpyrrolidine (C7H16N2) | |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | Qualitative data for 2-(Pyrrolidin-1-yl)ethanamine (C6H14N2) | [3] |
| XlogP | 1.0 | Predicted | [2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine is not described in the available literature. However, a general synthetic approach can be conceptualized based on established methods for the synthesis of similar N-substituted diamines. A plausible synthetic route is outlined below.
Hypothetical Synthesis Workflow
A potential synthesis could involve the reductive amination of a suitable precursor, such as 1-(2-aminoethyl)pyrrolidine, with acetaldehyde.
Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 1-(2-aminoethyl)pyrrolidine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde dropwise at 0 °C.
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Intermediate Formation: Allow the reaction mixture to stir at room temperature for a specified period to facilitate the formation of the corresponding Schiff base intermediate.
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Reduction: Cool the reaction mixture again to 0 °C and add a reducing agent, such as sodium borohydride, in portions.
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Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield N-ethyl-2-pyrrolidin-1-ylethanamine.
Biological Activity and Signaling Pathways
Specific biological activity, target binding, and signaling pathway data for N-ethyl-2-pyrrolidin-1-ylethanamine are not available in the current scientific literature. However, the pyrrolidine moiety is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.
Potential Areas of Research
Derivatives of pyrrolidin-1-ylethanamine are being investigated for their potential as:
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Neurotransmitter Modulators: The structural similarity to endogenous neurotransmitters suggests potential interactions with various receptor systems.[3]
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Cognitive Enhancers: Some pyrrolidine derivatives have been studied for their potential role in improving cognitive function.[3]
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Therapeutics for CNS Disorders: This class of compounds has been explored in the context of Attention Deficit Hyperactivity Disorder (ADHD) and depression.[3]
A recent study on a structurally related compound, N-pyrrolidino etonitazene, which also contains a pyrrolidine ring, identified it as a potent mu-opioid receptor (MOR) agonist.[4] This highlights the potential for pyrrolidine-containing compounds to interact with critical signaling pathways in the central nervous system.
Logical Relationship of a Pyrrolidine Derivative as a Receptor Agonist
The following diagram illustrates the general logical flow of a pyrrolidine-containing compound acting as a receptor agonist, leading to a cellular response.
Conclusion
N-ethyl-2-pyrrolidin-1-ylethanamine is a chemical entity with a well-defined structure. While detailed experimental data on its physicochemical properties and biological activity are currently scarce, its structural motifs are present in a variety of biologically active molecules. This suggests that it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the area of neuroscience. Further research is warranted to fully characterize this compound and explore its pharmacological potential.
